6-chloro-2-méthyl-7H-purine

Vue d'ensemble

Description

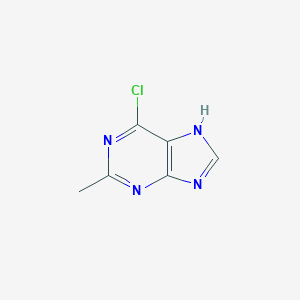

6-Chloro-2-methyl-9H-purine is a heterocyclic organic compound that belongs to the purine family. It contains a purine ring with a chlorine atom at the 6-position and a methyl group at the 2-position

Applications De Recherche Scientifique

6-Chloro-2-methyl-9H-purine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various purine derivatives.

Biology: It serves as a precursor in the synthesis of nucleoside analogs, which are important in studying DNA and RNA functions.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Analyse Biochimique

Biochemical Properties

Purine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from binding interactions that modulate the activity of enzymes and proteins, to serving as substrates or inhibitors in biochemical reactions .

Cellular Effects

Purine derivatives have been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . These effects can influence cell function in a variety of ways, potentially impacting cell growth, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of action of 6-chloro-2-methyl-7H-purine is not well-studied. Purine derivatives can exert their effects at the molecular level through a variety of mechanisms. These can include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression .

Metabolic Pathways

Purine derivatives are known to be involved in various metabolic pathways, interacting with a variety of enzymes and cofactors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-Chloro-2-methyl-9H-purine can be synthesized through several methods. One common method involves the reaction of hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethylaniline . Another method includes the reaction of 6-chloropurine with iodomethane in the presence of a base like methylmagnesium chloride in tetrahydrofuran at 0°C, followed by heating the mixture .

Industrial Production Methods

Industrial production methods for 6-Chloro-2-methyl-9H-purine typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and conditions may vary to optimize yield and purity for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-2-methyl-9H-purine undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Common reagents used in the reactions of 6-Chloro-2-methyl-9H-purine include:

Nucleophiles: Such as potassium cyanide (KCN) for cyanation reactions.

Bases: Such as methylmagnesium chloride for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyanation of 6-Chloro-2-methyl-9H-purine can yield 6-cyano-2-methyl-7H-purine .

Mécanisme D'action

The mechanism of action of 6-Chloro-2-methyl-9H-purine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes involved in nucleic acid metabolism . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to 6-Chloro-2-methyl-9H-purine include:

6-chloropurine: A closely related compound with a chlorine atom at the 6-position but without the methyl group.

2-amino-6-chloropurine: Another related compound with an amino group at the 2-position instead of a methyl group.

Uniqueness

6-Chloro-2-methyl-9H-purine is unique due to the presence of both a chlorine atom and a methyl group on the purine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Activité Biologique

6-Chloro-2-methyl-9H-purine is a purine derivative that has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This compound is involved in various cellular processes and has implications in drug development, particularly as a nucleoside analog. This article provides a comprehensive overview of the biological activity of 6-Chloro-2-methyl-9H-purine, including its mechanism of action, biochemical properties, and relevant case studies.

Chemical Structure

6-Chloro-2-methyl-9H-purine has the molecular formula C6H5ClN4 and a molecular weight of 172.58 g/mol. Its structure features a chlorine atom at the 6-position and a methyl group at the 2-position of the purine ring, which influences its chemical reactivity and biological interactions.

The biological activity of 6-Chloro-2-methyl-9H-purine primarily involves its interaction with specific enzymes and pathways related to nucleic acid metabolism. It acts as an inhibitor for certain enzymes, potentially affecting DNA and RNA synthesis. The compound's mechanism may include:

- Enzyme Inhibition : It can inhibit enzymes involved in nucleoside metabolism, impacting cellular proliferation.

- Gene Expression Modulation : By interacting with transcription factors or other regulatory proteins, it can influence gene expression patterns.

Cellular Effects

Research indicates that purine derivatives like 6-Chloro-2-methyl-9H-purine can modulate various cellular processes:

- Cell Proliferation : Studies have shown that this compound can affect cell cycle progression in cancer cell lines, suggesting potential anti-cancer properties.

- Signal Transduction : It may alter signaling pathways that regulate cellular responses to growth factors and stress.

Toxicity Profile

The compound exhibits some toxicity; it is classified as harmful if swallowed and can cause skin irritation . These properties necessitate careful handling in laboratory settings.

Case Studies

- Inhibition Studies : A study explored the inhibitory effects of 6-Chloro-2-methyl-9H-purine on bacterial DNA glycosylases. It was found to act as an uncompetitive inhibitor for E. coli formamidopyrimidine-DNA glycosylase (EcFpg), suggesting its potential use in targeting bacterial DNA repair mechanisms .

- Nucleoside Analog Development : Research involving the synthesis of nucleoside analogs from 6-Chloro-2-methyl-9H-purine demonstrated its utility as a precursor in developing compounds with enhanced antiviral activity . These analogs were tested against various viral targets, highlighting the importance of this purine derivative in drug discovery.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Chloro-2-methyl-9H-purine | Chlorine at C6, Methyl at C2 | Enzyme inhibition, potential anti-cancer |

| 6-Chloropurine | Chlorine at C6 only | Similar enzyme inhibition but less potent |

| 2-Amino-6-chloropurine | Amino group at C2 | Different biological profile |

Propriétés

IUPAC Name |

6-chloro-2-methyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-3-10-5(7)4-6(11-3)9-2-8-4/h2H,1H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTMNZXPLHVDBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=N1)Cl)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419921 | |

| Record name | 6-chloro-2-methyl-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100859-35-6 | |

| Record name | 6-chloro-2-methyl-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-methyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.